molecular formula C5H3ClIN B015674 2-Chloro-4-iodopyridine CAS No. 153034-86-7

2-Chloro-4-iodopyridine

Cat. No.: B015674
CAS No.: 153034-86-7
M. Wt: 239.44 g/mol
InChI Key: KJKIPRQNFDUULB-UHFFFAOYSA-N
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Description

2-Chloro-4-iodopyridine is a halogenated heterocyclic compound with the molecular formula C5H3ClIN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine and iodine atoms, respectively. This compound is known for its utility in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2-Chloro-4-iodopyridine is a compound useful in organic synthesis

Mode of Action

It’s known that halogens on aromatic rings, like the chlorine and iodine on the pyridine ring of this compound, can undergo various reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling . These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide variety of complex organic molecules.

Pharmacokinetics

For instance, this compound is soluble in chloroform and ethyl acetate , which could potentially influence its absorption and distribution in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s sensitive to light, and it should be stored in a dark place . This suggests that exposure to light could potentially affect the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as iodotrimethylsilane .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a diazotization-Sandmeyer reaction. This involves the conversion of 2-chloro-4-aminopyridine to its diazonium salt, followed by treatment with potassium iodide to introduce the iodine atom .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-iodopyridine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It acts as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: It is employed in the production of agrochemicals and dyes

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows it to participate in a wider range of chemical reactions compared to its mono-halogenated counterparts .

Properties

IUPAC Name

2-chloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIPRQNFDUULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363977
Record name 2-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-86-7
Record name 2-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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